molecular formula C14H18N2O B13794379 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-

4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-

Cat. No.: B13794379
M. Wt: 230.31 g/mol
InChI Key: ROPUMYZKLXZQDM-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate carbonyl compounds

Industrial Production Methods

Industrial production methods for quinolinone derivatives often involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The exact conditions, such as temperature, pressure, and catalysts, would depend on the specific compound being synthesized.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinolinone derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert quinolinones to their corresponding hydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism for 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- would require detailed study.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinolinone: The parent compound, known for its basic structure and biological activity.

    6-amino-4(1H)-Quinolinone: Similar structure with an amino group at the 6-position.

    3,8-dimethyl-4(1H)-Quinolinone: Similar structure with methyl groups at the 3- and 8-positions.

Uniqueness

4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinolinone derivatives.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-amino-3,8-dimethyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H18N2O/c1-4-5-12-9(3)14(17)11-7-10(15)6-8(2)13(11)16-12/h6-7H,4-5,15H2,1-3H3,(H,16,17)

InChI Key

ROPUMYZKLXZQDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C2=C(N1)C(=CC(=C2)N)C)C

Origin of Product

United States

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